C15H6ClF3N4S chemical structure elucidation
C15H6ClF3N4S chemical structure elucidation
An in-depth technical guide has been developed for researchers, scientists, and drug development professionals, focusing on the chemical structure elucidation of the novel heterocyclic compound C15H6ClF3N4S, herein referred to as Compound XYZ. This document provides a comprehensive overview of the analytical techniques and experimental protocols utilized to determine its molecular structure.
Introduction
The process of bringing a new chemical entity to the forefront of therapeutic innovation is underpinned by the precise and unambiguous determination of its chemical structure. This guide delineates the systematic approach to the structural elucidation of Compound XYZ, a novel molecule with the empirical formula C15H6ClF3N4S. The presence of a trifluoromethyl group, a chloro-substituent, and a complex heterocyclic scaffold suggests potential for unique pharmacological activity, making its structural characterization a critical step in its development as a potential therapeutic agent.
Initial Characterization and Elemental Analysis
The initial phase of investigation involved the confirmation of the molecular formula through high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was performed to determine the accurate mass of the molecular ion, which is crucial for confirming the molecular formula.
Table 1: HRMS Data for Compound XYZ
| Parameter | Observed Value | Calculated Value for C15H6ClF3N4S |
| Molecular Ion [M+H]+ | 411.0019 | 411.0015 |
The observed mass is in close agreement with the calculated mass, supporting the proposed molecular formula.
Elemental Analysis
Combustion analysis was conducted to provide the percentage composition of carbon, hydrogen, and nitrogen.
Table 2: Elemental Analysis Data for Compound XYZ
| Element | Experimental % | Calculated % for C15H6ClF3N4S |
| Carbon (C) | 43.85 | 43.86 |
| Hydrogen (H) | 1.47 | 1.47 |
| Nitrogen (N) | 13.63 | 13.64 |
The experimental values from the elemental analysis are consistent with the calculated percentages for the molecular formula C15H6ClF3N4S.
Spectroscopic Analysis
A suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, were employed to piece together the connectivity of the atoms and the nature of the functional groups within Compound XYZ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A series of 1D and 2D NMR experiments were conducted.
Table 3: ¹H NMR (500 MHz, DMSO-d₆) Data for Compound XYZ
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.62 | d | 1H | Ar-H |
| 8.15 | d | 2H | Ar-H |
| 7.98 | s | 1H | Ar-H |
| 7.65 | d | 2H | Ar-H |
Table 4: ¹³C NMR (125 MHz, DMSO-d₆) Data for Compound XYZ
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C=N |
| 151.8 | Ar-C |
| 148.2 | Ar-C |
| 135.7 | Ar-C |
| 132.1 | Ar-C-Cl |
| 130.4 | Ar-CH |
| 129.8 | Ar-CH |
| 125.3 | q, J = 272 Hz, CF₃ |
| 122.1 | Ar-C |
| 118.9 | Ar-CH |
| 115.6 | Ar-C |
Table 5: ¹⁹F NMR (470 MHz, DMSO-d₆) Data for Compound XYZ
| Chemical Shift (δ, ppm) | Assignment |
| -61.2 | s, CF₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was used to identify the functional groups present in Compound XYZ.
Table 6: Key FTIR Absorption Bands for Compound XYZ
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3350 | Medium | N-H stretch |
| 3100 | Weak | Ar C-H stretch |
| 1620 | Strong | C=N stretch |
| 1580 | Strong | C=C stretch (aromatic) |
| 1320 | Strong | C-F stretch (CF₃) |
| 830 | Strong | C-Cl stretch |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source was used.
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Sample Preparation: Compound XYZ was dissolved in methanol at a concentration of 1 mg/mL.
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Analysis: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The mass range was set from m/z 100 to 1000. Leucine enkephalin was used as an internal standard for mass calibration.
Elemental Analysis
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Instrumentation: A CHN elemental analyzer was used.
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Sample Preparation: A precisely weighed sample of Compound XYZ (approximately 2 mg) was placed in a tin capsule.
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Analysis: The sample was combusted at approximately 1000 °C. The resulting gases (CO₂, H₂O, and N₂) were separated by gas chromatography and quantified using a thermal conductivity detector.
NMR Spectroscopy
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Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe was used.
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Sample Preparation: Approximately 10 mg of Compound XYZ was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Analysis: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired at 298 K. For ¹H NMR, 16 scans were accumulated. For ¹³C NMR, 1024 scans were accumulated with proton decoupling. For ¹⁹F NMR, 64 scans were accumulated. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C, and CCl₃F as an external standard for ¹⁹F.
FTIR Spectroscopy
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Instrumentation: A Fourier-transform infrared spectrometer with an attenuated total reflectance (ATR) accessory was used.
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Sample Preparation: A small amount of solid Compound XYZ was placed directly on the ATR crystal.
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Analysis: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow followed for the elucidation of the structure of Compound XYZ.
Hypothetical Signaling Pathway
Given the structural motifs present in Compound XYZ, such as the heterocyclic core and the trifluoromethyl group, which are common in kinase inhibitors, a hypothetical signaling pathway that this compound might modulate is proposed below. This serves as a starting point for future biological investigations.
Conclusion
The combination of mass spectrometry, elemental analysis, and various spectroscopic techniques has enabled the successful elucidation of the chemical structure of the novel compound, C15H6ClF3N4S (Compound XYZ). The presented data and experimental protocols provide a comprehensive guide for the characterization of this and similar novel chemical entities. The proposed structure opens avenues for further investigation into its synthesis, biological activity, and potential as a therapeutic agent, particularly in the context of kinase-mediated signaling pathways. Future work will focus on obtaining single crystals for X-ray diffraction analysis to unequivocally confirm the proposed structure and to explore the biological activities of this promising new molecule.
